13H-Benzo(h)pyrido(2,3-a)carbazole

説明

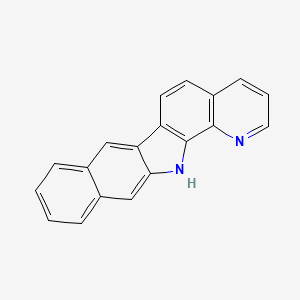

13H-Benzo(h)pyrido(2,3-a)carbazole (CAS: 77503-33-4) is a polycyclic aromatic heterocycle featuring a carbazole core fused with pyridine and benzene rings. Its molecular formula is C₁₉H₁₂N₂, with a molecular weight of 268.33 g/mol . The compound’s structure comprises three fused aromatic systems: a carbazole moiety (two indole-like rings sharing a central benzene ring) integrated with a pyridine ring at the (2,3-a) position and an additional benzene ring at the benzo(h) position (Figure 1). This unique arrangement confers distinct electronic and steric properties, making it a subject of interest in materials science and medicinal chemistry.

特性

CAS番号 |

77976-32-0 |

|---|---|

分子式 |

C19H12N2 |

分子量 |

268.3 g/mol |

IUPAC名 |

12,15-diazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14(19),15,17,20-decaene |

InChI |

InChI=1S/C19H12N2/c1-2-5-14-11-17-16(10-13(14)4-1)15-8-7-12-6-3-9-20-18(12)19(15)21-17/h1-11,21H |

InChIキー |

CEKDJONZCQXCTJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=C(N3)C5=C(C=CC=N5)C=C4 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 13H-Benzo(h)pyrido(2,3-a)carbazole typically involves multi-step organic reactions. One common method is the Borsche-Drechsel cyclization, where phenylhydrazine is condensed with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole. This intermediate is then oxidized to form the desired compound .

Industrial Production Methods: Industrial production of 13H-Benzo(h)pyrido(2,3-a)carbazole often involves the selective crystallization from molten coal tar at high temperatures or low pressures. This method is economically viable due to the compound’s concentration in the anthracene distillate during coal tar distillation .

化学反応の分析

Types of Reactions: 13H-Benzo(h)pyrido(2,3-a)carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the aromatic rings.

Common Reagents and Conditions:

Oxidation: Reagents like red lead or potassium permanganate.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of 13H-Benzo(h)pyrido(2,3-a)carbazole, which can have different chemical and physical properties .

科学的研究の応用

13H-Benzo(h)pyrido(2,3-a)carbazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its potential biological activities, including anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 13H-Benzo(h)pyrido(2,3-a)carbazole involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies .

類似化合物との比較

Positional Isomers

- 13H-Benzo(g)pyrido(2,3-a)carbazole (CAS: 207-85-2): This isomer differs in the position of the fused benzene ring (benzo(g) instead of benzo(h)). Despite structural similarities, it exhibits a questionable carcinogenic profile, with tumorigenic effects observed in mice (oral TDLo: 2880 mg/kg over 24 weeks) .

Indolocarbazoles

Indolocarbazoles, such as indolo[2,3-a]carbazole derivatives, share a carbazole core but replace the pyridine ring with indole fragments. In contrast, 13H-Benzo(h)pyrido(2,3-a)carbazole’s pyridine incorporation may reduce planarity, affecting DNA intercalation capacity compared to indolocarbazoles.

Thienylpyrrolocarbazoles

BMS 251873, a benzo[b]thienylpyrrolocarbazole, demonstrates DNA-dependent protein kinase inhibition due to its extended conjugation and carbohydrate substituents . The absence of a thienyl group and carbohydrate linkage in 13H-Benzo(h)pyrido(2,3-a)carbazole likely diminishes such activity but may enhance thermal stability.

Physicochemical and Toxicological Properties

Table 1: Comparative Analysis of Selected Carbazole Derivatives

Key Observations:

Electronic Properties : The pyridine ring in 13H-Benzo(h)pyrido(2,3-a)carbazole introduces electron-deficient regions, unlike purely hydrocarbon-based carbazoles. This may enhance charge transport properties in materials applications .

Solubility : Indolocarbazoles with polar substituents (e.g., glycosides in BMS 251873) exhibit higher aqueous solubility, whereas 13H-Benzo(h)pyrido(2,3-a)carbazole’s hydrophobicity may limit bioavailability .

Toxicity: The benzo(g) isomer’s carcinogenicity highlights the impact of ring fusion position on safety profiles, though analogous data for the benzo(h) isomer remains lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。